Zuclopenthixol Succinate Salt is a derivative of zuclopenthixol, which is classified as a typical antipsychotic medication belonging to the thioxanthene class. This compound primarily functions as an antagonist at dopamine receptors, specifically D1 and D2 receptors, and is utilized in the treatment of various psychiatric disorders, including schizophrenia and other psychotic conditions. The succinate salt form enhances the pharmacokinetic profile of zuclopenthixol, allowing for extended-release formulations that improve patient compliance by reducing the frequency of dosing.
Zuclopenthixol was originally synthesized in the mid-20th century and has since been developed into various formulations, including the succinate salt. The compound is derived from thioxanthene, a polycyclic aromatic compound where the oxygen atom in xanthene is replaced by sulfur. The succinate salt form is designed to facilitate better solubility and bioavailability compared to its free base counterpart.
The synthesis of Zuclopenthixol Succinate Salt involves several chemical reactions that typically include the following steps:
The molecular structure of Zuclopenthixol Succinate Salt can be represented by its chemical formula . Key structural features include:
Property | Value |
---|---|
Molecular Formula | C22H25ClN2O4S |
Average Molecular Weight | 400.965 g/mol |
Monoisotopic Mass | 400.1376 g/mol |
InChI Key | WFPIAZLQTJBIFN-DVZOWYKESA-N |
SMILES | OCCN1CCN(CC\C=C2\C3=C(SC4=C2C=C(Cl)C=C4)C=CC=C3)CC1 |
Zuclopenthixol Succinate Salt participates in various chemical reactions primarily related to its pharmacological activity:
The primary mechanism of action for Zuclopenthixol Succinate Salt involves its antagonistic effects on dopamine receptors:
This multifaceted action helps alleviate symptoms such as hallucinations, delusions, and agitation associated with schizophrenia and other psychoses .
Zuclopenthixol Succinate Salt exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White to off-white powder |
Solubility | Soluble in water |
Melting Point | Not specified |
pH (solution) | Neutral |
Zuclopenthixol Succinate Salt is primarily used in clinical settings for:
Zuclopenthixol Succinate Salt is a complex molecular entity formed through the salt formation between zuclopenthixol (a thioxanthene derivative) and succinic acid. The molecular formula is C26H31ClN2O5S, with a molecular weight of 519.05 g/mol [2] [5]. The core structure consists of a chlorinated thioxanthene ring system connected via a propyl linker to a piperazinyl-ethanol moiety. The succinate counterion (C4H6O4) interacts ionically with the basic piperazine nitrogen [5].
A critical aspect is its stereochemistry: Zuclopenthixol Succinate Salt exclusively represents the cis-(Z)-isomer of clopenthixol. This geometric isomerism arises from the rigid double bond connecting the thioxanthene ring and the propyl chain, which locks the molecule in a specific spatial configuration. The (Z)-configuration is pharmacologically essential, as it enables optimal binding to dopamine receptors [2] [3]. Deuterated analogs (e.g., zuclopenthixol-d4 succinate) replace hydrogen atoms with deuterium at the ethanol moiety (C26H27D4ClN2O5S), maintaining identical stereochemistry while enabling isotopic tracing [8] [10].
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C26H31ClN2O5S | [2] [5] |
Molecular Weight | 519.05 g/mol | [2] [3] |
CAS Number | 1246833-58-8 | [2] [5] |
Configuration | cis-(Z)-isomer | [2] [3] |
Deuterated Analog Formula | C26H27D4ClN2O5S | [8] [10] |
Zuclopenthixol Succinate Salt exhibits limited aqueous solubility, typical for cationic antipsychotic salts. While quantitative solubility data is scarce in the literature, its structural analogs suggest moderate solubility in polar organic solvents like DMSO [6]. The compound demonstrates sensitivity to environmental factors:
Crystallographic data remains unreported in the available literature. However, the succinate salt’s crystalline nature is inferred from its purification methods (e.g., recrystallization). Techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) could characterize its polymorphic behavior, though such studies are absent from current datasets [5] [7].
The synthesis involves two key stages:
Optimization strategies focus on:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: